molecular formula C9H17BrN4S2 B14761416 2-Imidazoline,2'-(trimethylenedithio)di-, dihydrobromide CAS No. 1773-31-5

2-Imidazoline,2'-(trimethylenedithio)di-, dihydrobromide

Cat. No.: B14761416
CAS No.: 1773-31-5
M. Wt: 325.3 g/mol
InChI Key: AXXLIMMHRFFBOM-UHFFFAOYSA-N
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Description

2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide is a compound belonging to the imidazoline class of heterocyclic compounds. Imidazolines are characterized by a five-membered ring containing two nitrogen atoms. This particular compound is known for its unique structure, which includes a trimethylenedithio bridge and two bromide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imidazoline compounds typically involves the condensation of 1,2-diamines with nitriles or esters. For 2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide, a common synthetic route involves the reaction of ethylenediamine with a suitable nitrile in the presence of an acid catalyst at high temperatures. The trimethylenedithio bridge is introduced through a subsequent reaction with a sulfur-containing reagent .

Industrial Production Methods

Industrial production of imidazolines often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of high-pressure and high-temperature reactors allows for efficient synthesis of the desired imidazoline derivatives. The final product is typically purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolines, imidazoles, and dihydroimidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Oxymetazoline
  • Xylometazoline
  • Tetrahydrozoline
  • Naphazoline

Uniqueness

2-Imidazoline,2’-(trimethylenedithio)di-, dihydrobromide is unique due to its trimethylenedithio bridge, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazoline derivatives, making it a valuable compound for various applications .

Properties

CAS No.

1773-31-5

Molecular Formula

C9H17BrN4S2

Molecular Weight

325.3 g/mol

IUPAC Name

2-[3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide

InChI

InChI=1S/C9H16N4S2.BrH/c1(6-14-8-10-2-3-11-8)7-15-9-12-4-5-13-9;/h1-7H2,(H,10,11)(H,12,13);1H

InChI Key

AXXLIMMHRFFBOM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCCCSC2=NCCN2.Br

Origin of Product

United States

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